Cas no 1775097-82-9 (1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one)

1-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one is a specialized organic compound featuring a pyrrolidine and piperidine scaffold, which are of significant interest in medicinal chemistry and drug development. The presence of both hydroxyl and carbonyl functional groups enhances its potential as a versatile intermediate for synthesizing pharmacologically active molecules. Its structural complexity allows for selective modifications, making it valuable in the design of receptor-targeted compounds. The compound's balanced polarity and stereochemical features contribute to its utility in asymmetric synthesis and chiral derivatization. Researchers may find it particularly useful for exploring neuroactive or enzyme-inhibiting properties due to its heterocyclic motifs.
1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one structure
1775097-82-9 structure
Product name:1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one
CAS No:1775097-82-9
MF:C13H24N2O2
Molecular Weight:240.341863632202
CID:5718658
PubChem ID:112625317

1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one
    • インチ: 1S/C13H24N2O2/c1-10(16)12-4-7-15(9-12)13(17)8-11-2-5-14-6-3-11/h10-12,14,16H,2-9H2,1H3
    • InChIKey: FTBZMJOYEHGPPS-UHFFFAOYSA-N
    • SMILES: OC(C)C1CCN(C(CC2CCNCC2)=O)C1

1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1908-0827-10g
1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one
1775097-82-9 95%+
10g
$3532.0 2023-09-07
Life Chemicals
F1908-0827-0.25g
1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one
1775097-82-9 95%+
0.25g
$694.0 2023-09-07
Life Chemicals
F1908-0827-0.5g
1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one
1775097-82-9 95%+
0.5g
$731.0 2023-09-07
TRC
H147371-1g
1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one
1775097-82-9
1g
$ 680.00 2022-06-04
Life Chemicals
F1908-0827-2.5g
1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one
1775097-82-9 95%+
2.5g
$1679.0 2023-09-07
Life Chemicals
F1908-0827-5g
1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one
1775097-82-9 95%+
5g
$2525.0 2023-09-07
TRC
H147371-100mg
1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one
1775097-82-9
100mg
$ 115.00 2022-06-04
Life Chemicals
F1908-0827-1g
1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one
1775097-82-9 95%+
1g
$770.0 2023-09-07
TRC
H147371-500mg
1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one
1775097-82-9
500mg
$ 435.00 2022-06-04

1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one 関連文献

1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-oneに関する追加情報

Introduction to 1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one (CAS No. 1775097-82-9) and Its Emerging Applications in Chemical Biology

The compound 1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one, identified by its CAS number 1775097-82-9, represents a significant advancement in the realm of chemical biology. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in pharmaceutical research and drug development. The presence of both pyrrolidine and piperidine moieties in its structure suggests a high degree of versatility, making it a promising candidate for further exploration.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those incorporating nitrogen-rich scaffolds such as pyrrolidine and piperidine. These structural motifs are well-known for their ability to modulate biological pathways, making them invaluable in the design of novel therapeutic agents. The specific arrangement of functional groups in 1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one contributes to its unique pharmacological profile, which may be exploited for the development of drugs targeting various diseases.

One of the most compelling aspects of this compound is its potential role as a scaffold for drug discovery. The pyrrolidine ring, in particular, is a common structural feature in many bioactive molecules, including protease inhibitors and kinase modulators. By incorporating a 1-hydroxyethyl substituent at the 3-position of the pyrrolidine ring, the compound may exhibit enhanced solubility and bioavailability, which are critical factors in drug design. Additionally, the piperidine moiety at the 2-position introduces further complexity, potentially allowing for interactions with multiple biological targets.

The synthesis of 1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one presents an interesting challenge due to its multi-step reaction pathway. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high yield and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been instrumental in constructing the desired framework efficiently. These methods not only improve the scalability of production but also allow for modifications that can fine-tune the pharmacological properties of the molecule.

In terms of biological activity, preliminary studies suggest that 1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. The hydroxyethyl group at the 3-position of the pyrrolidine ring could serve as a hydrogen bond acceptor or participate in hydrophobic interactions with biological targets, thereby modulating their function. Furthermore, the piperidine moiety may interact with aromatic residues in protein binding pockets, enhancing binding affinity.

Recent research has also explored the potential of this compound as a tool for investigating protein-protein interactions (PPIs). PPIs play a crucial role in many cellular processes and are often implicated in diseases such as cancer and inflammation. By designing molecules that disrupt or modulate these interactions, researchers can gain insights into disease mechanisms and develop novel therapeutic strategies. The structural features of 1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one make it an attractive candidate for such studies.

The development of computational models has further accelerated the exploration of this compound's potential applications. Molecular docking simulations and virtual screening techniques allow researchers to predict how 1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-y]ethan--l-one interacts with various biological targets. These models can identify key binding residues and provide insights into possible mechanisms of action. By integrating experimental data with computational predictions, researchers can refine their understanding of this compound's pharmacological properties and optimize its design for therapeutic use.

Future directions in the study of CAS No. 1775097--82--9 include exploring its derivatives and analogs to enhance its potency and selectivity. By systematically modifying functional groups or introducing new moieties, researchers can generate libraries of compounds with tailored properties. High-throughput screening (HTS) techniques will be instrumental in evaluating these derivatives rapidly, identifying promising candidates for further development.

The role of [CAS No: 1775097--82--9] in chemical biology extends beyond drug discovery; it also serves as a valuable intermediate for synthesizing more complex molecules. Its versatile structure allows for further functionalization at multiple sites, enabling the creation of hybrid compounds with combined activities from different pharmacophores. This approach is particularly useful in developing dual-action drugs that target multiple pathways simultaneously.

In conclusion,[Product Name: 11-[3(11hydroxyethyl)pyrrolldlnlYll]-12(piperldln4YI]ethan-l-one represents a significant advancement in chemical biology with numerous potential applications in pharmaceutical research and drug development。 Its unique structural features make it an attractive candidate for further exploration, particularly as a scaffold for designing novel therapeutic agents。 As research continues, this compound is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing new treatments.

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